2-Methyl-2-phenylpyrrolidine
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Overview
Description
2-Methyl-2-phenylpyrrolidine is an organic compound with the molecular formula C11H15N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 2-phenyl-2-methylpropanal with ammonia or primary amines under acidic conditions can yield this compound . Another method involves the use of azomethine ylides and vinyl ketones in a [3+2] dipolar cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Methyl-2-phenylpyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-2-phenylpyrrolidine exerts its effects involves interactions with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the methyl and phenyl substituents.
2-Phenylpyrrolidine: Similar structure but without the methyl group.
2-Methylpyrrolidine: Similar structure but without the phenyl group.
Uniqueness: 2-Methyl-2-phenylpyrrolidine is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-methyl-2-phenylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJABDJLKCWTDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217633-10-8 |
Source
|
Record name | 2-methyl-2-phenylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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